molecular formula C17H12S B14173745 3-Methylbenzo(b)naphtho(2,1-d)thiophene CAS No. 4567-45-7

3-Methylbenzo(b)naphtho(2,1-d)thiophene

Cat. No.: B14173745
CAS No.: 4567-45-7
M. Wt: 248.3 g/mol
InChI Key: JESYLDJZJBANHW-UHFFFAOYSA-N
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Description

3-Methylbenzo(b)naphtho(2,1-d)thiophene is a methyl-substituted polycyclic aromatic sulfur heterocycle (PASH). PASHs are a group of compounds of significant research interest due to their presence as environmental contaminants and their distinct biological activities . This compound is primarily used in environmental and toxicological research. PASHs are derived from similar sources as polycyclic aromatic hydrocarbons (PAHs) and are commonly found in fossil fuels like crude oil, coal tar, and shale oil. They are released into the environment through processes like fuel combustion and oil spills, and are subsequently identified in urban sediments, contaminated soils, and airborne particulate matter . Researchers utilize this compound as an analytical standard to monitor and quantify the presence of this class of pollutants in complex environmental samples. In terms of its research value in toxicology, studies on closely related PASHs have shown that they can act as aryl hydrocarbon receptor (AhR) agonists . The AhR is a key receptor protein that, when activated, can mediate a number of toxic responses, including the induction of cytochrome P450 enzymes. The relative potency of such compounds in activating the AhR pathway is a critical area of investigation for understanding their overall toxicity . Furthermore, some benzo[b]naphtho[d]thiophene isomers have been reported to form DNA adducts and exhibit mutagenic activity in bacterial tests, suggesting a potential genotoxic mechanism of action that requires further study . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4567-45-7

Molecular Formula

C17H12S

Molecular Weight

248.3 g/mol

IUPAC Name

3-methylnaphtho[1,2-b][1]benzothiole

InChI

InChI=1S/C17H12S/c1-11-6-8-13-12(10-11)7-9-15-14-4-2-3-5-16(14)18-17(13)15/h2-10H,1H3

InChI Key

JESYLDJZJBANHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4S3

Origin of Product

United States

Synthetic Methodologies for Benzonaphthothiophenes and Analogues

Classical and Emerging Synthetic Routes to Benzonaphthothiophene Core

The construction of the multi-ring benzonaphthothiophene framework relies on key bond-forming reactions that assemble the fused aromatic system. These methods include photochemical cyclizations and various electrophilic annulations.

Photocyclization represents a powerful method for forming polycyclic aromatic compounds through the light-induced intramolecular cyclization of stilbene-like precursors.

The photochemical cyclization of styrylthiophenes is a valuable strategy for constructing naphthothiophene systems. nih.gov This reaction proceeds via an excited state, leading to the formation of a dihydronaphthothiophene intermediate, which is subsequently oxidized to the aromatic product. The regiochemical outcome is dependent on the position of the styryl group on the thiophene (B33073) ring. nih.gov For the synthesis of the benzo(b)naphtho(2,1-d)thiophene core, a styryl-substituted benzo[b]thiophene would serve as the necessary precursor. To obtain the specific target, 3-Methylbenzo(b)naphtho(2,1-d)thiophene, a plausible starting material would be a suitably substituted 3-methyl-styrylbenzo[b]thiophene.

A study on the synthesis of a library of 3-(α-styryl)benzo[b]thiophenes was conducted, although their subsequent photocyclization was not the focus of the research. nih.gov The synthesis involved a bromocyclization of methylthio-containing alkynes followed by palladium-catalyzed coupling with N-tosylhydrazones to furnish the desired styryl derivatives. nih.gov

Table 1: Selected 3-(α-Styryl)benzo[b]thiophene Derivatives

Compound A-Ring Substituent B-Ring Substituent C-Ring Substituent Reference

| 5m | 2-Phenyl | H | 3,4,5-trimethoxy | nih.gov |

This table illustrates precursors that could potentially undergo photocyclization to form complex benzonaphthothiophene structures.

Electrophilic cyclization is a cornerstone for the synthesis of the benzothiophene (B83047) nucleus, which is the foundational structure for more complex derivatives like benzonaphthothiophenes. These methods typically involve the intramolecular cyclization of an alkyne onto a thioether, triggered by an electrophile.

A robust method for synthesizing 2,3-disubstituted benzo[b]thiophenes involves the electrophilic cyclization of o-alkynyl thioanisoles. nih.govnih.gov This reaction can be mediated by a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt, which acts as a source of an electrophilic thiomethyl group. organic-chemistry.orgresearchgate.net The reaction proceeds under mild, ambient temperature conditions and demonstrates tolerance to a wide array of functional groups. nih.govnih.gov The proposed mechanism involves the attack of the alkyne on the electrophilic sulfur, followed by cyclization and demethylation to yield the 3-thiomethylbenzo[b]thiophene product. nih.govorganic-chemistry.org This approach is scalable and offers an efficient route to functionalized benzothiophenes that can serve as precursors for more complex fused systems. nih.gov

Table 2: Sulfur-Mediated Cyclization of Various o-Alkynyl Thioanisoles

Alkyne Substituent (R) Product Yield Reference
Phenyl 94% nih.gov
4-Methylphenyl 95% nih.gov
4-Methoxyphenyl 96% nih.gov
4-Chlorophenyl 93% nih.gov
2-Thienyl 85% nih.gov
Cyclohexyl 89% nih.gov

Data illustrates the high efficiency and functional group tolerance of the sulfur-mediated cyclization method.

Iodine can serve as an effective electrophile to initiate the cyclization of 2-alkynylthioanisoles, leading to the formation of 3-iodobenzo[b]thiophenes. morressier.comnih.gov These iodo-derivatives are highly versatile intermediates that can be further functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.gov A novel one-pot, two-step strategy has been developed that combines this iodocyclization with a subsequent alkylation reaction using a 1,3-diketone as a nucleophile, with iodine acting as both the electrophile and a catalyst for the alkylation. morressier.com This method provides highly functionalized 2,3-disubstituted benzo[b]thiophenes in excellent yields under mild conditions. morressier.com An iron(III)-mediated system using sodium iodide has also been reported as a green approach to generate iodine in situ for the cyclization. researchgate.net

An emerging environmentally benign approach involves the visible-light-promoted intermolecular radical cyclization of disulfides and alkynes to synthesize benzothiophenes. rsc.orgrsc.org This method is advantageous as it operates in the absence of transition-metal catalysts and any external additives, using oxygen as the sole oxidant. rsc.org The reaction can even be promoted efficiently by sunlight. This strategy allows for the synthesis of benzothiophenes bearing a variety of substituents, including esters, ketones, and aryl groups, in good yields. rsc.orgresearchgate.net

Table 3: Examples of Visible-Light-Promoted Synthesis of Benzothiophenes

Disulfide Alkyne Product Yield Reference
Di(2-formylphenyl) disulfide Phenylacetylene 75% rsc.org
Di(2-acetylphenyl) disulfide Phenylacetylene 82% rsc.org
Bis(2-(methoxycarbonyl)phenyl) disulfide Phenylacetylene 85% rsc.org

This table showcases the utility of visible-light-promoted cyclization for creating various substituted benzothiophene cores.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to complex aromatic systems. Palladium and copper catalysts, in particular, have demonstrated remarkable versatility in the synthesis of thiophene-fused aromatic compounds.

Palladium-Catalyzed Suzuki-Miyaura, Sonogashira, and Heck Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the construction of the benzonaphthothiophene skeleton. The Suzuki-Miyaura, Sonogashira, and Heck reactions, each offering a unique approach to C-C bond formation, have been extensively utilized in the synthesis of substituted benzo[b]thiophenes and related polycyclic systems. nih.gov

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organic halide, is a powerful tool for creating aryl-aryl bonds. In the context of benzonaphthothiophene synthesis, this reaction can be strategically employed to couple a suitably functionalized naphthylboronic acid with a substituted thiophene halide, or vice versa, to construct the core structure. The versatility of this reaction allows for the introduction of various substituents, including the methyl group at the 3-position. carroll.edusemanticscholar.orgtcichemicals.commdpi.com

The Sonogashira coupling provides an efficient route to couple terminal alkynes with aryl or vinyl halides. This reaction is particularly useful for introducing alkynyl moieties that can subsequently undergo cyclization to form the thiophene ring. For instance, a di-substituted benzene (B151609) with an ortho-alkynyl and a thioether group can be cyclized to form a benzo[b]thiophene. This strategy can be extended to more complex systems to build the naphthothiophene framework. researchgate.netscispace.com

The Heck reaction , which couples an alkene with an aryl or vinyl halide, offers another avenue for C-C bond formation. youtube.comorganic-chemistry.org This reaction can be used to introduce vinyl groups that can then be further manipulated to construct the fused ring system. Intramolecular Heck reactions, in particular, have proven to be a powerful strategy for the synthesis of polycyclic aromatic compounds. libretexts.orgresearchgate.netnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions in Benzo[b]thiophene Synthesis nih.govcarroll.edusemanticscholar.orgtcichemicals.commdpi.comresearchgate.netscispace.comyoutube.comorganic-chemistry.orglibretexts.orgresearchgate.netnih.gov
ReactionReactantsCatalyst System (Typical)Key Bond FormationApplicability to this compound Synthesis
Suzuki-MiyauraOrganoboron compound + Organic halidePd(0) catalyst (e.g., Pd(PPh₃)₄), BaseAryl-ArylCoupling of functionalized naphthyl and thiophene precursors.
SonogashiraTerminal alkyne + Aryl/Vinyl halidePd(0) catalyst, Cu(I) co-catalyst, BaseAryl-AlkynylIntroduction of alkynyl groups for subsequent cyclization.
HeckAlkene + Aryl/Vinyl halidePd(0) or Pd(II) catalyst, BaseAryl-VinylFormation of vinylated intermediates for further elaboration.
Copper-Catalyzed Cycloaddition Reactions

Copper-catalyzed reactions, particularly cycloadditions, have emerged as a valuable alternative and complement to palladium-catalyzed methods for the synthesis of sulfur-containing heterocycles. semanticscholar.orgnih.govnih.govrsc.org These reactions often proceed through different mechanistic pathways, offering unique selectivity and functional group tolerance. Copper-catalyzed [3+2] cycloaddition reactions of alkynes with sulfur-containing species can be a direct route to constructing the thiophene ring. For the synthesis of this compound, a strategy could involve the copper-catalyzed reaction of a suitably substituted naphthyl alkyne with a sulfur source to form the thiophene ring in a regioselective manner.

One-Pot Synthetic Protocols for Thiophene-Fused Arene Systems

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.govmdpi.comscispace.comnih.govasianpubs.org Several one-pot methodologies have been developed for the synthesis of thiophene-fused aromatic systems.

Utilizing Supported Reagent Systems (e.g., Na₂CO₃/SiO₂–PPA/SiO₂)

The use of supported reagents, where the active chemical species is immobilized on a solid support like silica (B1680970) gel, can simplify reaction work-up and enhance reaction efficiency. A notable example is the use of a dual supported reagent system, such as sodium carbonate on silica (Na₂CO₃/SiO₂) as a base and polyphosphoric acid on silica (PPA/SiO₂) as a cyclizing agent. This system has been successfully employed in the one-pot synthesis of naphtho[2,1-b]thiophenes. The general strategy involves the reaction of a naphthyl thiol with an α-haloketone, promoted by the solid-supported base, followed by in-situ cyclization and dehydration mediated by the solid-supported acid to yield the desired naphthothiophene. While this method has been demonstrated for the naphtho[2,1-b]thiophene (B14763065) isomer, its adaptation for the synthesis of the benzo(b)naphtho(2,1-d)thiophene scaffold is a promising avenue for further investigation.

Table 2: Example of a One-Pot Synthesis of Naphtho[2,1-b]thiophenes
Starting MaterialsReagentsKey StepsProduct
2-Naphthyl thiol and α-BromoketoneNa₂CO₃/SiO₂, PPA/SiO₂1. S-alkylation 2. Intramolecular cyclization 3. DehydrationSubstituted Naphtho[2,1-b]thiophene

Directed Metalation Strategies for Substituted Benzo[b]thiophenes and Naphthothiophenes

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. unblog.frresearchgate.netuwindsor.cabaranlab.orgrsc.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents with high regiocontrol. This method is particularly valuable for the synthesis of polysubstituted benzo[b]thiophenes and could be extended to the naphthothiophene series. For the synthesis of this compound, a DoM strategy could be envisioned where a directing group on the naphthothiophene core directs lithiation to the desired position, followed by quenching with a methylating agent.

"Aromatic Metamorphosis" via Thiophene Dioxide Rearrangements

The concept of "aromatic metamorphosis" offers a novel and powerful approach to the synthesis of complex aromatic systems through the rearrangement of more accessible precursors. One such strategy involves the rearrangement of thiophene dioxides. Thiophene S-oxides and S,S-dioxides can participate in cycloaddition reactions, acting as dienes in Diels-Alder reactions. Subsequent extrusion of sulfur monoxide or sulfur dioxide can lead to the formation of new aromatic rings. This methodology could potentially be applied to the synthesis of benzonaphthothiophenes by constructing a thiophene dioxide precursor that, upon rearrangement, would yield the desired fused aromatic system.

Targeted Synthesis of Methylated and Substituted Benzonaphthothiophene Isomers

The synthesis of specific isomers of benzonaphthothiophenes, including the parent compound this compound, requires precise control over reaction pathways to direct the position of methyl groups and other substituents.

The synthesis of monomethyl isomers of benzo[b]naphtho[2,1-d]thiophene (B1197495) has been successfully achieved through the photocyclization of substituted 3-styrylbenzo[b]thiophenes. capes.gov.br This strategy allows for the specific placement of the methyl group on the final ring system based on its position on the starting materials. For instance, the 1-, 3-, 4-, and 5-methylbenzo[b]naphtho[2,1-d]thiophene isomers were synthesized by irradiating the correspondingly methylated 3-styrylbenzo[b]thiophenes. capes.gov.br These precursors were prepared via the Wadsworth-Emmons reaction of diethyl benzo[b]thenylphosphonate with ortho-, meta-, or para-tolualdehyde and acetophenone. capes.gov.br Similarly, the 7-, 8-, 9-, and 10-methyl isomers were also created using this photocyclization method. capes.gov.br

Another approach involves the microbially mediated condensation of methylbenzothiophenes. Certain bacteria, such as Pseudomonas isolates, can convert methylbenzothiophenes (where the methyl group is on the benzene ring) into their corresponding sulfoxides. nih.govnih.gov These sulfoxides can then undergo an abiotic, Diels-Alder-type condensation. nih.govnih.gov This process results in the formation of dimethyl-substituted benzonaphthothiophenes. nih.govnih.gov

Precursor synthesis is also critical. Various methods exist for synthesizing the foundational 3-methylbenzo[b]thiophene, including chloromethylation or methylation followed by bromination of benzo[b]thiophene, and total synthesis from corresponding thiophenols. prepchem.com

Table 1: Synthetic Strategies for Methylated Benzonaphthothiophenes

Target Compound Precursor(s) Key Reaction Reference(s)
Monomethylbenzo[b]naphtho[2,1-d]thiophene isomers Methylated 3-styrylbenzo[b]thiophenes Photocyclization capes.gov.br
Dimethyl-substituted benzonaphthothiophenes Methylbenzothiophenes Microbial oxidation to sulfoxide (B87167), followed by Diels-Alder condensation nih.govnih.gov

The introduction of functional groups other than methyl groups onto the benzonaphthothiophene skeleton can be achieved by utilizing substituted precursors. A biomimetic synthesis approach has been used to create benzo[b]naphtho[1,2-d]thiophene (B1207054) sulfoxides with various substituents on the benzene ring. researchgate.net This includes derivatives with electron-donating groups like methoxy (B1213986) (OMe) and electron-withdrawing groups like halogens (e.g., F, Cl, Br). researchgate.net For example, 3-bromobenzothiophene S-oxide was used to produce a bromine-substituted benzonaphthothiophene sulfoxide. researchgate.net

The synthesis of the necessary substituted benzothiophene precursors is a key step. Methodologies for creating halogenated benzothiophenes are well-established. An environmentally benign electrophilic cyclization of 2-alkynyl thioanisoles using sodium halides and copper(II) sulfate (B86663) in ethanol (B145695) can produce a variety of 3-halo substituted benzo[b]thiophenes in high yields. nih.gov This method is effective for producing 3-chloro and 3-bromo derivatives. nih.gov Other routes include palladium-catalyzed C-H arylation and photocatalytic radical annulation to yield substituted benzothiophenes. organic-chemistry.org

Table 2: Examples of Substituted Benzonaphthothiophenes and Precursors

Functional Group Synthetic Method Precursor Example Product Example Reference(s)
Methoxy (OMe) Biomimetic Dimerization 5-Methoxybenzothiophene S-oxide Methoxy-benzo[b]naphtho[1,2-d]thiophene sulfoxide researchgate.net
Bromo (Br) Biomimetic Dimerization 3-Bromobenzothiophene S-oxide Bromo-benzo[b]naphtho[1,2-d]thiophene sulfoxide researchgate.net
Chloro (Cl) Halocyclization Cyclohexyl substituted alkynyl thioanisole 2-(Cyclohexanol)-3-chlorobenzo[b]thiophene nih.gov

Derivatization Post-Synthesis and Structural Modifications

Following the primary synthesis of the benzonaphthothiophene ring system, further structural modifications can be made, particularly involving the sulfur atom or the aromatic rings, to produce metabolites and other derivatives.

The sulfur atom in benzonaphthothiophenes is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. This transformation can occur through both biological and chemical pathways. Microbial metabolism of benzo[b]thiophene by Pseudomonas strains has been shown to produce both benzothiophene sulfoxide and benzothiophene sulfone. nih.govnih.gov

A practical, biomimetic synthesis for benzo[b]naphtho[1,2-d]thiophene (BNT) sulfoxides has been developed, inspired by the biodegradation of benzothiophene. adelphi.edunih.gov This method involves a Diels-Alder-type dimerization of benzothiophene sulfoxides. researchgate.netnih.gov The reaction conditions, such as the choice of solvent, significantly impact the yield, with DMSO being particularly effective. researchgate.net While sulfoxides are the primary products of these biomimetic syntheses, sulfones can also be produced by S-oxidation. manchester.ac.uk

Table 3: Oxidation Products of Benzonaphthothiophenes

Product Method of Formation Key Features Reference(s)
Benzonaphthothiophene Sulfoxide Microbial metabolism; Biomimetic synthesis (Diels-Alder dimerization of sulfoxide precursors) Intermediate in microbial degradation; Can be synthesized with various substituents nih.govnih.govresearchgate.netadelphi.edunih.gov

Dihydrodiols are common metabolites of polycyclic aromatic hydrocarbons formed during biological oxidation. An improved and regiospecific synthesis for the trans-3,4-dihydrodiol metabolite of benzo[b]naphtho[2,1-d]thiophene has been developed. nih.gov This indicates a targeted chemical approach to produce specific, biologically relevant metabolites.

A more general chemoenzymatic route is also available for synthesizing enantiopure trans-dihydrodiols from the corresponding cis-dihydrodiol metabolites. rsc.org This multi-step process, while demonstrated on monosubstituted benzenes, provides a potential pathway for complex aromatic systems. The key steps include regioselective hydrogenation, a Mitsunobu inversion to control stereochemistry, followed by bromination and dehydrobromination. rsc.org

Table 4: List of Compounds Mentioned

Compound Name
This compound
Benzo(b)naphtho(2,1-d)thiophene
Benzo[b]naphtho[1,2-d]thiophene
1-Methylbenzo[b]naphtho[2,1-d]thiophene
4-Methylbenzo[b]naphtho[2,1-d]thiophene
5-Methylbenzo[b]naphtho[2,1-d]thiophene
7-Methylbenzo[b]naphtho[2,1-d]thiophene
8-Methylbenzo[b]naphtho[2,1-d]thiophene
9-Methylbenzo[b]naphtho[2,1-d]thiophene
10-Methylbenzo[b]naphtho[2,1-d]thiophene
3-Styrylbenzo[b]thiophene
Diethyl benzo[b]thenylphosphonate
o-Tolualdehyde
m-Tolualdehyde
p-Tolualdehyde
Acetophenone
Benzo[b]thiophene
Methylbenzothiophene
Benzo[b]naphtho[1,2-d]thiophene sulfoxide
3-Bromobenzothiophene S-oxide
5-Methoxybenzothiophene S-oxide
2-Alkynyl thioanisole
3-Halobenzo[b]thiophene
2-(Cyclohexanol)-3-chlorobenzo[b]thiophene
3-Iodo-2-(thiophen-2-yl)-1-benzothiophene
Benzo[b]thiophene sulfoxide
Benzo[b]thiophene sulfone

Reaction Mechanisms and Chemical Transformations of Benzonaphthothiophenes

Oxidative and Reductive Pathways

Oxidative processes typically involve the sulfur atom, leading to the formation of sulfoxides and sulfones, which significantly alters the electronic properties and reactivity of the molecule. Reductive pathways, conversely, can lead to saturation of the thiophene (B33073) ring or complete desulfurization.

The sulfur atom in 3-Methylbenzo(b)naphtho(2,1-d)thiophene can be readily oxidized to a sulfoxide (B87167). This transformation from a sulfide (B99878) to a sulfoxide introduces a chiral center at the sulfur atom and changes the geometry of the molecule.

The oxidation of the thiophene sulfur can be achieved through both biological and non-biological methods.

Enzymatic Oxidation: Microbial systems and isolated enzymes can catalyze the oxidation of thiophenic compounds. Studies on the microbial metabolism of the related compound benzo[b]thiophene by Pseudomonas isolates have shown the formation of benzothiophene (B83047) sulfoxide and benzothiophene sulfone nih.gov. The mechanism of enzymatic oxidation by cytochrome P450 involves a highly electron-deficient ferryl species that can react with the lone pair electrons on the sulfur atom to form a sulfoxide nih.gov. This pathway is distinct from peracid oxidation and represents a common route for the metabolic transformation of sulfur-containing aromatic compounds in biological systems nih.gov. In some cases, microbially produced sulfoxides can undergo subsequent abiotic condensation reactions to form larger benzonaphthothiophene structures nih.gov.

Abiotic Oxidation: Standard chemical oxidants are effective for the sulfoxidation of thiophenes and their derivatives. Hydrogen peroxide is a common reagent used for this purpose nih.gov. The oxidation of benzo[b]thiophene with hydrogen peroxide in acetic acid can yield the corresponding sulfone, while using m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the sulfoxide chemicalbook.com. The choice of oxidant and reaction conditions allows for control over the oxidation state of the sulfur, yielding either the sulfoxide or the more highly oxidized sulfone researchgate.net.

The formation of a sulfoxide from a prochiral sulfide like this compound results in a stereogenic center at the sulfur atom. The sulfur atom in a sulfoxide has a trigonal pyramidal geometry, with the lone pair of electrons acting as the fourth substituent.

This chirality introduces the possibility of enantiomers. The stereochemical stability of these enantiomers is determined by the energy barrier to pyramidal inversion, where the sulfur atom and its substituents invert their configuration. Computational studies on related aromatic sulfoxides have been used to calculate these inversion barriers researchgate.net. If the energy barrier is sufficiently low, racemization can occur, leading to a mixture of enantiomers. The bulky aromatic framework of benzonaphthothiophene sulfoxides contributes to a significant inversion barrier, suggesting that the resulting sulfoxides can be stereochemically stable under normal conditions.

A notable reaction of aromatic sulfoxides, including benzo[b]naphtho[2,1-d]thiophene (B1197495) S-oxide, is the photochemical removal of the oxygen atom to regenerate the parent thiophene nih.gov. This photodeoxygenation process is of interest for its potential to generate atomic oxygen [O(³P)], a potent oxidizing species nih.gov.

The efficiency of the photodeoxygenation reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. Studies on benzo[b]naphtho[2,1-d]thiophene S-oxide and its isomers have shown that they undergo photodeoxygenation more efficiently than the simpler dibenzothiophene (B1670422) S-oxide (DBTO) researchgate.netnih.gov.

CompoundRelative Quantum Yield (vs. DBTO)
Dibenzothiophene S-oxide (DBTO)1x
Benzo[b]naphtho[2,1-d]thiophene S-oxideUp to 3x

Mechanistic investigations suggest that the pathway for deoxygenation in these larger sulfoxides may differ from that of DBTO. Density functional theory (DFT) calculations have revealed a much larger singlet-triplet energy gap for sulfoxides like benzo[b]naphtho[2,1-d]thiophene S-oxide compared to DBTO researchgate.netnih.gov. This larger gap suggests that while DBTO is proposed to deoxygenate via a unimolecular pathway involving intersystem crossing to produce the sulfide and O(³P), the larger benzonaphthothiophene sulfoxides may undergo deoxygenation by at least two different mechanisms researchgate.netnih.gov. This is further supported by product studies where the oxidation of the solvent during photolysis resulted in different ratios of oxidized products compared to DBTO nih.gov.

The reduction of benzonaphthothiophene derivatives can proceed via several pathways, depending on the reagents and conditions employed. These reactions can lead to partial saturation of the thiophene ring or its complete cleavage and desulfurization.

Catalytic Hydrogenation: The thiophene ring is relatively resistant to catalytic hydrogenation compared to other aromatic systems. However, under specific conditions, it can be reduced. For instance, the catalytic hydrogenation of benzo[b]thiophene can yield 2,3-dihydrobenzo[b]thiophene (B1596441) chemicalbook.com. Applying similar conditions to this compound would be expected to selectively reduce the thiophene portion of the molecule.

Reductive Desulfurization: More forceful reduction methods can lead to the cleavage of the carbon-sulfur bonds, a process known as hydrodesulfurization (HDS). This is a critical process in the petroleum industry for removing sulfur compounds from fuels google.com. Reagents like Raney nickel are commonly used for this purpose in a laboratory setting, typically resulting in the complete removal of sulfur and saturation of the carbon atoms previously bonded to it, yielding a hydrocarbon.

Dissolving Metal Reduction: The Birch reduction, which uses an alkali metal (like sodium) in liquid ammonia (B1221849) with an alcohol proton source, can also be used to reduce thiophenes. This reaction applied to benzo[b]thiophene results in reductive cleavage of the ring to form 2-ethylthiophenol chemicalbook.com. This demonstrates a pathway where the thiophene ring is opened rather than just saturated, leading to functionalized products that are not simple hydrocarbons.

Photodeoxygenation of Sulfoxides

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. In this process, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comlibretexts.org The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org The rate and regioselectivity of the reaction are highly influenced by the nature of the aromatic substrate and the presence of any pre-existing substituents.

For polycyclic aromatic hydrocarbons like this compound, the prediction of the substitution site is complex. The fused ring system possesses multiple positions with varying electron densities. The reaction is governed by the ability of the molecule to stabilize the intermediate arenium ion. The presence of the sulfur atom in the thiophene ring and the electron-donating methyl group further influences the reactivity and directs the incoming electrophile. While specific experimental data on this compound is scarce, the principles of EAS suggest that attack would preferentially occur at positions that allow for the greatest delocalization of the positive charge across the fused ring system.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com Each of these reactions requires a specific reagent and often a catalyst to generate the potent electrophile necessary to react with the stable aromatic system. libretexts.org For instance, nitration is typically achieved with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. youtube.comlibretexts.org

Reaction Typical Reagents Catalyst Electrophile (E⁺)
NitrationHNO₃H₂SO₄NO₂⁺
HalogenationBr₂, Cl₂FeBr₃, AlCl₃Br⁺, Cl⁺
SulfonationSO₃H₂SO₄SO₃
Friedel-Crafts AlkylationR-ClAlCl₃R⁺
Friedel-Crafts AcylationRCOClAlCl₃RCO⁺

This table outlines common electrophilic aromatic substitution reactions, the reagents used to generate the electrophile, and the active electrophilic species.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org Unlike EAS, this reaction requires the aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). wikipedia.orglibretexts.org

The most common mechanism for SNAr is the addition-elimination pathway. youtube.com This process occurs in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring. youtube.com

For a molecule like this compound, which lacks strong electron-withdrawing groups, the SNAr reaction via the addition-elimination mechanism is highly unfavorable. wikipedia.org

An alternative, though less common, pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com This mechanism is favored for aryl halides in the presence of a very strong base (like sodium amide) and does not require activation by electron-withdrawing groups. However, it often leads to a mixture of products as the incoming nucleophile can attack either of the two carbons of the triple bond in the benzyne intermediate. youtube.com There are no specific documented instances of SNAr reactions on this compound in the available literature.

Mechanism Ring Requirement Leaving Group Key Intermediate
Addition-EliminationElectron-withdrawing groups (ortho/para)Halides, etc.Meisenheimer Complex
Elimination-AdditionNoneHalidesBenzyne

This table compares the key features of the two primary mechanisms for nucleophilic aromatic substitution.

Pyrolysis and Thermal Degradation Mechanisms

Computational chemistry, using methods like Density Functional Theory (DFT), has been employed to investigate the complex reaction mechanisms of thiophenic compound pyrolysis. researchgate.net For unsubstituted thiophene, studies indicate that the unimolecular pyrolysis is primarily initiated by hydrogen migrations (H-shifts) within the ring, rather than the direct rupture of the carbon-sulfur (C-S) bond, which has a higher energy barrier. acs.orgnih.gov

For benzothiophene, theoretical studies suggest that the pyrolysis can be triggered by either α-H migration to the β-position or through C-S bond rupture. researchgate.net In the case of dibenzothiophene, a more stable compound, the pyrolysis is also thought to begin with H-migration or S-C bond rupture. researchgate.net It is reasonable to infer that the pyrolysis of the more complex this compound would also involve these initial steps, with multiple competing pathways possible due to its larger, asymmetric structure.

The initial bond-breaking events during pyrolysis lead to the formation of various primary products. For thiophene, the main products identified are thioketene (B13734457) (CH₂=C=S) and ethyne (B1235809) (C₂H₂), along with radicals such as the thioformyl (B1219250) radical (HCS). acs.orgnih.gov The pyrolysis of benzothiophene is proposed to yield products like the S radical and ethenethione. researchgate.net

Based on these findings for simpler thiophenes, the pyrolysis of this compound would be expected to produce a complex mixture of smaller aromatic fragments, sulfur-containing species (like H₂S), and polycyclic aromatic hydrocarbons (PAHs) formed through secondary reactions. The methyl group could also be eliminated, contributing to the formation of light gases.

Catalytic Conversions and Desulfurization

The removal of sulfur from organosulfur compounds present in fossil fuels is a critical industrial process known as hydrodesulfurization (HDS). However, highly condensed thiophenes like benzonaphthothiophenes are notoriously resistant to conventional HDS. researchgate.net This has spurred research into alternative methods, including catalytic cracking and biodesulfurization.

Catalytic cracking, particularly fluid catalytic cracking (FCC), is a primary refinery process for converting heavy petroleum fractions into more valuable products like gasoline. During this process, organosulfur compounds also undergo transformations. Studies on model compounds show that thiophene is relatively stable but can undergo desulfurization reactions over catalysts like zeolites, leading to the formation of H₂S. researchgate.net

Benzothiophene and its derivatives are more refractory than thiophene in catalytic cracking. researchgate.net They are less prone to direct desulfurization and are more likely to be converted into heavier compounds, such as alkylated benzothiophenes that end up outside the gasoline range, or contribute to coke formation on the catalyst. researchgate.net Given this trend, this compound, being a larger and more stable system, would be expected to be even more resistant to catalytic cracking and desulfurization, likely contributing significantly to coke deposits or passing through the process unreacted. researchgate.net

Biodesulfurization has also been explored as a complementary technology. Certain bacteria, such as Gordonia and Rhodococcus species, can selectively cleave the C-S bonds in thiophenic compounds without degrading the carbon backbone. researchgate.netnih.gov Strains have been identified that can utilize benzo[b]naphtho[2,1-d]thiophene as a sulfur source, converting it into hydroxylated products. researchgate.netresearchgate.net

Compound Relative Reactivity in Catalytic Cracking Primary Conversion Products
ThiopheneModerateH₂S, Coke, Alkylated Thiophenes
BenzothiopheneLow (Refractory)Coke, Alkylated Benzothiophenes
BenzonaphthothiopheneVery Low (Highly Refractory)Primarily Coke, Unreacted

This table shows the general trend of reactivity and product formation for thiophenic compounds during catalytic cracking.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Single Crystal Diffraction for Solid-State Molecular Structure Analysis

The precise solid-state molecular structure of 3-Methylbenzo(b)naphtho(2,1-d)thiophene remains to be definitively determined by X-ray single crystal diffraction. While crystallographic data for related benzo[b]thiophene derivatives and other isomers of methylbenzo[b]naphthothiophene have been reported, specific data for the 3-methyl isomer of the benzo(b)naphtho(2,1-d)thiophene series is not currently available in publicly accessible crystallographic databases.

The acquisition of single-crystal X-ray diffraction data would provide invaluable information, including:

Unambiguous confirmation of the molecular structure , including the precise location of the methyl group on the thiophene (B33073) ring.

Detailed bond lengths and angles , offering insights into the electronic distribution and strain within the fused ring system.

Intermolecular packing interactions in the solid state, such as pi-stacking or other non-covalent interactions, which influence the material's bulk properties.

A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such an analysis.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Empirical formulaC₁₇H₁₂S
Formula weight248.34 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption coefficient (mm⁻¹)Value
R-factor (%)Value

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from an X-ray single crystal diffraction experiment.

Comparative Spectroscopic Analysis for Isomer Distinction and Structural Proof

In the absence of a definitive crystal structure, comparative spectroscopic analysis is an essential tool for the structural proof and distinction of this compound from its various isomers. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework and the chemical environment of each atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound would exhibit a unique set of chemical shifts and coupling constants, serving as a fingerprint for its specific isomeric form. The position of the methyl group at the C3 position would significantly influence the chemical shifts of the neighboring protons and carbons in the thiophene and adjacent aromatic rings. Comparison of these spectra with those of other methyl-substituted isomers, such as the 1-methyl, 2-methyl, 4-methyl, etc., allows for unambiguous assignment. For instance, the characteristic chemical shift of the methyl protons and the splitting patterns of the aromatic protons would provide clear evidence for the substitution pattern.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. While standard electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the mass of C₁₇H₁₂S, the fragmentation patterns of different isomers can sometimes vary, providing additional structural clues.

The table below presents a hypothetical comparison of key spectroscopic data for distinguishing this compound from a potential isomer.

Interactive Data Table: Hypothetical Comparative Spectroscopic Data for Isomer Distinction

Spectroscopic FeatureThis compound (Hypothetical)Other Isomer (e.g., 6-Methyl) (Hypothetical)
¹H NMR
Methyl (CH₃) δ (ppm)~2.5 (singlet)~2.6 (singlet)
Aromatic Protons δ (ppm)Distinct multiplet patterns in the aromatic regionDifferent multiplet patterns in the aromatic region
¹³C NMR
Methyl (CH₃) δ (ppm)~15-20~18-23
Quaternary Carbons δ (ppm)Unique chemical shifts for carbons in the fused systemDifferent chemical shifts for carbons in the fused system
MS
Molecular Ion (m/z)248.0659 (Calculated for C₁₇H₁₂S)248.0659 (Calculated for C₁₇H₁₂S)
Key Fragment Ions (m/z)Hypothetical characteristic fragmentsHypothetical different characteristic fragments

Note: The chemical shifts and fragmentation patterns are illustrative and would need to be determined experimentally.

The synthesis and subsequent detailed spectroscopic characterization of a pure sample of this compound, alongside its isomers, would be necessary to populate such a comparative table with experimental data and provide unequivocal structural proof.

Computational Chemistry and Theoretical Studies on Benzonaphthothiophenes

Density Functional Theory (DFT) Applications

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometrical Optimization and Electronic Structure Analysis (HOMO, LUMO, Energy Gap)

For a molecule like 3-Methylbenzo(b)naphtho(2,1-d)thiophene, DFT calculations would typically be employed to determine its most stable three-dimensional structure (geometrical optimization). From this optimized geometry, the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller gap generally indicates a molecule is more reactive and more easily polarized. nih.gov While these analyses have been performed for numerous thiophene-containing systems, specific values for this compound are not available. researchgate.netresearch-nexus.net

Reaction Mechanism Elucidation and Transition State Analysis

DFT is also a powerful tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate detailed reaction mechanisms. This type of analysis for reactions involving this compound, such as electrophilic substitution or oxidation, would provide valuable insights into its reactivity but has not been reported.

Quantum Chemical Parameters

From the calculated HOMO and LUMO energies, a suite of global reactivity descriptors can be derived. nih.gov These quantum chemical parameters, including the electrophilicity index, chemical hardness, and chemical softness, help to quantify and predict the chemical behavior of a molecule. sapub.orgmdpi.com For instance, chemical hardness (related to the HOMO-LUMO gap) indicates resistance to change in electron distribution, while the electrophilicity index measures the propensity of a species to accept electrons. mdpi.com The calculation of these parameters for this compound awaits future research.

Semi-Empirical Methods (e.g., PM3) for Complementary Analysis

Semi-empirical methods, such as PM3 (Parametric Method 3), use a simpler formulation of the Schrödinger equation and incorporate parameters derived from experimental data to accelerate calculations. wikipedia.orguni-muenchen.dempg.de While less accurate than DFT, they are significantly faster, making them suitable for preliminary analysis of very large molecules or for providing complementary insights alongside more rigorous methods. sapub.orgresearchgate.net A PM3 analysis of this compound could provide initial estimates of its geometric and electronic properties, but no such study has been published.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

TD-DFT is the method of choice for calculating the electronic absorption spectra of molecules, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions from the ground state to various excited states. mdpi.comresearchgate.net This information is crucial for understanding the color and photophysical properties of a compound and for designing materials for optical applications. polimi.it A TD-DFT study on this compound would predict its UV-visible spectrum, but this specific analysis has not been reported in the scientific literature.

Molecular Docking and Dynamics Simulations for Intermolecular Interactions

While specific molecular docking and dynamics simulation studies on this compound are not extensively documented, the broader class of benzothiophene (B83047) derivatives has been the subject of such computational analyses to explore their potential as biologically active agents. These studies provide a framework for understanding how this compound might interact with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For instance, in studies involving novel benzo[b]thiophene-2-carbaldehyde derivatives, molecular docking was employed to identify favorable interactions with protein targets. nih.gov These investigations revealed binding energies and specific interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the ligand-protein complex. Similarly, docking studies on 3-chlorobenzo[b]thiophene-2-carbonyl chloride derivatives have been used to assess their anti-breast cancer activity by modeling their interaction with the estrogen receptor alpha (ERα). researchgate.net

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic model of the intermolecular interactions over time. MD simulations on benzo[b]thiophene-2-carbaldehyde derivatives have shown stable protein-ligand complexes, characterized by minimal fluctuations in root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), optimal radius of gyration (Rg) values, and sustained hydrogen bonding networks. nih.gov These simulations also allow for the analysis of the solvent accessible surface area, offering insights into the complex's interaction with its aqueous environment. nih.gov Such computational approaches could be applied to this compound to explore its potential interactions with various biological macromolecules.

Table 1: Representative Binding Energies of Benzothiophene Derivatives from Molecular Docking Studies

Compound ClassTarget ProteinBinding Energy (kcal/mol)
Benzo[b]thiophene-2-carbaldehyde Derivatives4JVW-7.5 to -8.0
3-Chlorobenzo[b]thiophene-2-carbonyl Chloride DerivativesEstrogen Receptor α (ERα)Not specified
α-mangostin and its derivativesEstrogen Receptor α (ERα)-9.05 to -11.89

Note: This table is illustrative and based on data for related benzothiophene compounds, not this compound itself.

Studies on Orbital Splittings and Intermonomer Interactions in Oligomers

The electronic properties of benzonaphthothiophenes, including orbital splittings and intermonomer interactions in oligomers, are of significant interest for their potential applications in organic electronics. While direct studies on this compound oligomers are scarce, research on related thiophene-containing systems provides valuable insights.

Computational methods, such as Density Functional Theory (DFT), are pivotal in understanding the electronic structure of these molecules. For example, studies on styryl-thiophene and naphtho-thiophene benzylamines have utilized DFT to optimize molecular structures and investigate their electronic properties. nih.gov These calculations can reveal the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and how these are influenced by chemical modifications.

In the context of oligomers, the interactions between monomer units are crucial in determining the bulk properties of the material. These intermonomer interactions can lead to splitting of the molecular orbitals, which in turn affects the charge transport characteristics of the material. Theoretical studies on the dimerization of benzo[b]thiophene 1,1-dioxide have explored the transition states and energy barriers for dimer formation, highlighting the role of π–π stacking interactions. researchgate.net Such computational analyses are essential for predicting the supramolecular organization and electronic behavior of oligomers of this compound.

Further research into the computational modeling of this compound and its oligomers would be beneficial in elucidating its electronic structure and potential for use in advanced materials.

Applications in Advanced Materials Science and Organic Electronics

Organic Semiconductor Applications

Thienoacenes, the class of compounds to which 3-Methylbenzo(b)naphtho(2,1-d)thiophene belongs, are well-regarded for their semiconducting properties. The introduction of a methyl group at the 3-position is expected to enhance the solubility and influence the molecular packing of the material, which are critical factors for its performance as an organic semiconductor. The electron-donating nature of the methyl group can also modulate the HOMO and LUMO energy levels, thereby affecting the charge injection and transport properties.

Research on related methoxy-substituted benzo(b)naphtho[2,1-d]thiophenes has shown that such substitutions can lead to high charge mobility in thin films, suggesting that this compound could also exhibit favorable semiconductor characteristics. msu.ru The design and synthesis of organic semiconductors based on structures like msu.rubenzothieno[3,2-b] msu.rubenzothiophene (B83047) have been a significant area of focus in materials chemistry, with applications in various organic electronic devices. nih.gov

Development of Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics. The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used. For compounds similar to this compound, such as derivatives of msu.rubenzothieno[3,2-b] msu.rubenzothiophene, high mobilities have been reported. nih.gov For instance, certain derivatives have achieved mobilities as high as 2.0 cm²/Vs. acs.org

The methyl substitution in this compound is anticipated to play a crucial role in the thin-film morphology and molecular ordering, which are paramount for efficient charge transport in the transistor channel. Computational studies on similar thienoacene analogs have been used to model p-type charge transport, providing insights into how structural modifications, like alkylation, can influence mobility. researchgate.net While specific performance data for this compound in OFETs is not extensively documented, the characteristics of its parent and related compounds suggest significant potential.

Performance of Related Thiophene-Based Organic Semiconductors in OFETs

CompoundHole Mobility (μh) [cm²/Vs]On/Off RatioDeposition Method
NBTBT-100.2510⁵–10⁶Vacuum Deposition
NBTBTF-100.2410⁶–10⁷Vacuum Deposition
2,7-diphenyl msu.rubenzothieno[3,2-b] msu.rubenzothiophene2.0-Vacuum Deposition
dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene3.0-Vapor Deposition

Note: The data in this table is for related compounds and is intended to be illustrative of the potential performance of this compound.

Utilization in Organic Light-Emitting Diodes (OLEDs) and Photovoltaics

The photophysical properties of this compound, such as its fluorescence characteristics, are central to its potential use in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-system of the benzo(b)naphthothiophene core allows for efficient light absorption and emission. The methyl group can subtly tune the emission wavelength and quantum efficiency.

While direct application of this compound in OLEDs and OPVs is an area for further research, studies on analogous compounds provide a strong basis for its potential. For example, derivatives of msu.rubenzothieno[3,2-b] msu.rubenzothiophene have been explored as materials for OLEDs. researchgate.net The development of organic semiconductors applicable to both OFETs and OPVs has been a major topic in materials chemistry, with thienoacenes being a promising class of materials. nih.gov

Material Design Considerations: Tuning Optoelectronic Properties via Structural Modifications

The ability to tune the optoelectronic properties of organic materials through structural modifications is a cornerstone of modern materials science. For this compound, the methyl group serves as a simple yet effective modification to the parent benzo(b)naphtho[2,1-d]thiophene structure. This substitution can influence several key properties:

Solubility: Alkyl chains, including methyl groups, are often introduced to improve the solubility of organic semiconductors, enabling solution-based processing techniques which are often more cost-effective than vacuum deposition.

Molecular Packing: The size and position of substituents can significantly alter the solid-state packing of molecules, which in turn affects the intermolecular electronic coupling and charge transport efficiency.

Energy Levels: The electron-donating nature of the methyl group can raise the HOMO energy level, which can be beneficial for matching with the work function of electrodes in electronic devices, thereby improving charge injection.

Systematic studies on how different substituents affect the properties of the benzo(b)naphthothiophene core are crucial for designing materials with tailored characteristics for specific applications.

Sensing Applications

The high sensitivity of the electronic properties of organic semiconductors to their local environment makes them attractive for sensing applications. While specific research on the use of this compound as a sensor is limited, the general principles of organic semiconductor-based sensors can be applied.

The interaction of analyte molecules with the surface of a this compound thin film could lead to changes in its conductivity or photoluminescence, forming the basis of a chemical sensor. The methyl group could potentially enhance the sensitivity and selectivity towards certain analytes through specific intermolecular interactions. The development of OFETs with high sensitivity to external stimuli is an active area of research, and materials like this compound could be explored for such applications.

Environmental and Geochemical Research Perspectives

Occurrence and Distribution in Complex Hydrocarbon Mixtures (e.g., Crude Oils, Coal, Sediment Extracts)

3-Methylbenzo(b)naphtho(2,1-d)thiophene is a member of a class of polycyclic aromatic sulfur heterocycles (PASHs) known as benzonaphthothiophenes (BNTs). These compounds are significant organosulfur constituents found in various geological and environmental matrices. BNTs, including their methylated isomers, have been identified in crude oils, coal, coal liquids, shale oils, and sedimentary rock extracts. Their presence is a result of diagenetic and catagenetic processes involving the incorporation of sulfur into organic matter.

The distribution of BNT isomers, such as benzo[b]naphtho[2,1-d]thiophene (B1197495), benzo[b]naphtho[1,2-d]thiophene (B1207054), and benzo[b]naphtho[2,3-d]thiophene (B1196943), can vary depending on the source of the organic matter, the depositional environment, and the thermal history of the material. For instance, these compounds are ubiquitous in coal samples from various basins. They are also detected in both marine and lacustrine source rocks and their associated crude oils. The analysis of these compounds is typically performed using gas chromatography-mass spectrometry (GC-MS), which allows for the identification and quantification of the different isomers.

The absolute concentrations of BNTs and their relative abundances can provide valuable geochemical information. Research has shown that the concentrations of these compounds can differ significantly between oils derived from different types of source rocks. For example, oils from siliciclastic lacustrine source rocks have been found to contain different concentrations of related heterocyclic compounds compared to those from carbonate source rocks. This variability in distribution makes them useful tracers in geochemical studies. Furthermore, BNTs are also found in environmental samples such as river sediments and airborne particulate matter, indicating their release from the combustion of fossil fuels. Benzo[b]naphtho[2,1-d]thiophene has been noted as often being the most abundant BNT isomer in these environmental matrices.

Table 1: Occurrence of Benzonaphthothiophenes in Various Matrices
MatrixCommon Isomers DetectedSignificance
Crude OilsBenzo[b]naphtho[2,1-d]thiophene, Benzo[b]naphtho[1,2-d]thiophene, Benzo[b]naphtho[2,3-d]thiopheneIndicates thermal maturity and migration pathways.
Coal and Coal LiquidsAll three major BNT isomersReflects coal rank and thermal history.
Sedimentary RocksAll three major BNT isomersProvides information on depositional environment and source facies.
Environmental Samples (e.g., sediments, air particles)Benzo[b]naphtho[2,1-d]thiophene often most abundantIndicates pollution from fossil fuel combustion.

Geochemical Tracing Applications: Oil Migration and Source Facies Assessment

The distinct physicochemical properties and relative stabilities of benzonaphthothiophene isomers make them valuable molecular tracers in petroleum geochemistry. Specifically, the ratios of different isomers can be used to assess the migration pathways and distances of crude oil from its source rock to the reservoir. This application is based on the principle of geochromatography, where compounds with different polarities and sizes move at different rates through the rock matrix.

One commonly used parameter is the ratio of benzo[b]naphtho[2,1-d]thiophene to its less stable isomer, benzo[b]naphtho[1,2-d]thiophene. As oil migrates, the more polar or larger molecules tend to be adsorbed more readily onto rock minerals, leading to a fractionation of the isomers. This results in a change in their relative ratios with increasing migration distance.

In addition to oil migration, BNT ratios can also serve as indicators of thermal maturity, which is a crucial aspect of source facies assessment. The relative thermodynamic stabilities of the BNT isomers are in the order of nih.govnih.govBNT > nih.govnih.govBNT > nih.govnih.govBNT. With increasing thermal stress, the less stable isomers are converted to the more stable forms. Consequently, ratios such as the nih.govnih.govBNT/ nih.govnih.govBNT ratio can be correlated with other maturity parameters like vitrinite reflectance (%Ro) to evaluate the maturity of source rocks, particularly at high levels of thermal stress.

It is important to note that while these ratios are powerful tools, their interpretation can be influenced by other factors such as the type of source rock and the depositional environment. Therefore, they are often used in conjunction with other geochemical markers for a comprehensive assessment.

Table 2: Geochemical Applications of Benzonaphthothiophene Isomer Ratios
Isomer RatioGeochemical ApplicationPrinciple
nih.govnih.govBNT / ( nih.govnih.govBNT + nih.govnih.govBNT)Oil Migration TracingGeochromatographic fractionation during migration.
nih.govnih.govBNT / nih.govnih.govBNTThermal Maturity AssessmentConversion of less stable isomers to more stable ones with increasing temperature.

Biodegradation and Biotransformation of Benzonaphthothiophenes in Environmental Systems

The microbial metabolism of polycyclic aromatic sulfur heterocycles, including benzonaphthothiophenes, is a key process in their environmental fate. While the complete metabolic pathway for this compound is not fully elucidated, studies on related compounds provide insights into the likely enzymatic reactions.

Bacteria, particularly species of Pseudomonas and Rhodococcus, are known to degrade a variety of organosulfur compounds. The metabolism of these compounds often proceeds via cometabolism, where the microbe degrades the sulfur heterocycle while growing on another carbon source. For instance, Pseudomonas strains have been shown to cometabolize benzothiophene (B83047) and 3-methylbenzothiophene. nih.gov

The initial step in the aerobic degradation of these compounds typically involves the action of monooxygenase or dioxygenase enzymes. For benzothiophene, oxidation can occur at the 2 and 3 carbons, leading to the formation of benzothiophene-2,3-dione. nih.gov However, when the 3-position is substituted with a methyl group, as in 3-methylbenzothiophene, the sulfur atom is preferentially oxygenated, yielding 3-methylbenzothiophene sulfoxide (B87167) and the corresponding sulfone. nih.gov

For larger structures like naphthothiophenes, degradation can be more challenging. Some Pseudomonas strains can cometabolize naphtho[2,1-b]thiophene (B14763065), leading to the formation of hydroxylated carboxylic acid derivatives. nih.gov The presence of a methyl group can hinder further metabolism of these products. nih.gov

An interesting aspect of the environmental chemistry of benzonaphthothiophenes is their potential for abiotic formation mediated by microbial activity. Research has demonstrated that these complex sulfur heterocycles can be formed from simpler precursors through a combination of biological and chemical steps. nih.gov

Specifically, studies with Pseudomonas isolates have shown that during the metabolism of benzothiophene, the microbes produce benzothiophene sulfoxide as an intermediate. nih.gov Two molecules of this microbially produced sulfoxide can then undergo an abiotic, Diels-Alder-type condensation reaction. nih.gov This condensation, followed by the loss of hydrogen, oxygen, and sulfur atoms, results in the formation of benzo[b]naphtho[1,2-d]thiophene. nih.gov A similar process has been observed for methylbenzothiophenes, leading to the formation of dimethyl-substituted benzonaphthothiophenes. nih.gov

This microbially mediated abiotic synthesis has been observed in laboratory cultures and also in the presence of crude oil, suggesting it could be a relevant process in petroleum-contaminated environments. nih.gov This pathway highlights the complex interplay between biotic and abiotic processes in the transformation of organosulfur compounds in the environment.

Biodesulfurization (BDS) is a process that uses microorganisms to selectively remove sulfur from organosulfur compounds without degrading the carbon skeleton, thereby preserving the fuel value of hydrocarbons. This process is of significant interest for the desulfurization of fossil fuels.

Several bacterial strains, particularly from the genus Rhodococcus, are known to possess the enzymatic machinery for biodesulfurization. The most studied pathway is the "4S" pathway, which involves a series of enzymatic steps:

Oxidation of the sulfur atom to a sulfoxide.

Further oxidation to a sulfone.

Cleavage of a carbon-sulfur bond to form a sulfinate.

Desulfination to release the sulfur as sulfite (B76179) or sulfate (B86663) and produce a hydroxylated biphenyl.

While much of the research on biodesulfurization has focused on dibenzothiophene (B1670422) (DBT) as a model compound, studies have also investigated the desulfurization of other sulfur heterocycles. For example, Rhodococcus sp. strain WU-K2R has been shown to desulfurize naphtho[2,1-b]thiophene through a sulfur-specific degradation pathway, producing metabolites such as NTH sulfone. nih.govnih.gov This strain was also capable of utilizing 3-methyl-benzothiophene as a sole sulfur source, indicating its potential to act on methylated sulfur heterocycles. nih.gov

The ability of certain microorganisms to preferentially cleave C-S bonds in asymmetric sulfur compounds like naphthothiophenes suggests that biodesulfurization could be a viable complementary technology to conventional hydrodesulfurization for removing recalcitrant organosulfur compounds from fuels. nih.govnih.gov

Table 3: Compounds Mentioned in the Article
Compound Name
This compound
Benzo[b]naphtho[2,1-d]thiophene
Benzo[b]naphtho[1,2-d]thiophene
Benzo[b]naphtho[2,3-d]thiophene
Benzothiophene
3-Methylbenzothiophene
Benzothiophene-2,3-dione
3-Methylbenzothiophene sulfoxide
3-Methylbenzothiophene sulfone
Naphtho[2,1-b]thiophene
Dibenzothiophene
Naphtho[2,1-b]thiophene sulfone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.